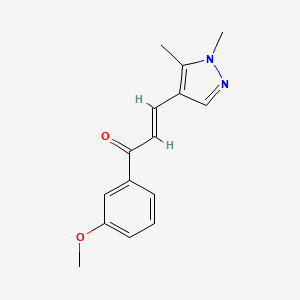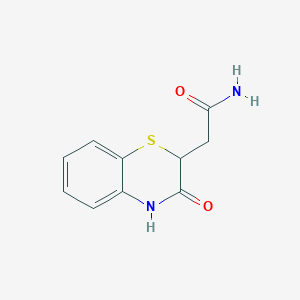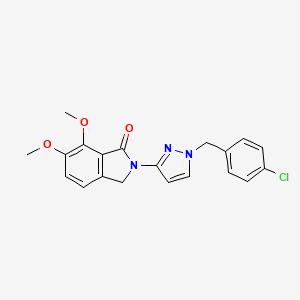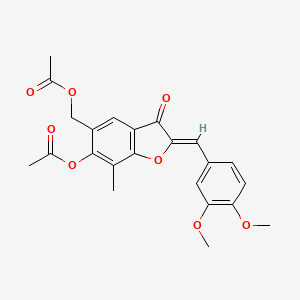
(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
説明
(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as DMPP, is a synthetic compound that has been studied extensively in scientific research. DMPP is a pyrazoline derivative that possesses various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The exact mechanism of action of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it has been proposed that (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In animal models, (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been found to reduce the levels of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Additionally, (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. Additionally, (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been extensively studied in animal models, providing a wealth of information on its biological activities. However, one limitation of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is that it has not been studied extensively in human clinical trials, which limits its potential for therapeutic use.
将来の方向性
There are several future directions for the study of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one. One area of research is to investigate the potential therapeutic use of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one and to identify its molecular targets. Finally, future research could focus on developing new synthetic derivatives of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one with enhanced biological activities.
Conclusion:
(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is a synthetic compound that has been extensively studied in scientific research. It possesses various biological activities, including anti-inflammatory, analgesic, and antitumor properties. (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, induce apoptosis in cancer cells, and inhibit cell proliferation. While (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has several advantages for lab experiments, further studies are needed to elucidate its exact mechanism of action and to investigate its potential therapeutic use.
科学的研究の応用
(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been studied extensively in scientific research due to its various biological activities. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been found to possess antitumor properties, inhibiting the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-13(10-16-17(11)2)7-8-15(18)12-5-4-6-14(9-12)19-3/h4-10H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTRLOSPECVJFD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one](/img/structure/B3396006.png)
![1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one](/img/structure/B3396014.png)
![4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide](/img/structure/B3396024.png)

![N-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B3396060.png)
![9-Methyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B3396065.png)
![2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3396067.png)

![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396074.png)
![(E)-methyl 2-(6-(methylsulfonyl)-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396082.png)
![(E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396084.png)
![(E)-methyl 2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396090.png)
